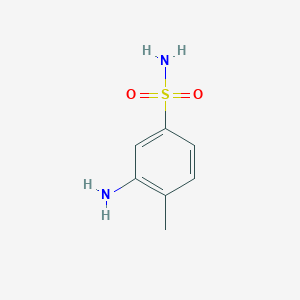

3-氨基-4-甲基苯磺酰胺

描述

3-Amino-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their various applications in medicinal chemistry and as intermediates in organic synthesis. The compound features an amino group attached to a benzene ring that is also substituted with a methyl group and a sulfonamide group. This structure provides a platform for further chemical modifications and functionalizations, which can be utilized in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 3-Amino-4-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is highly efficient and general, allowing for the introduction of different types of amino groups into the benzenesulfonamide framework . Additionally, 4-Cyanobenzenesulfonamides, which can be considered derivatives of benzenesulfonamides, can be cleaved to the parent amine under specific conditions, and further functionalized through alkylation and arylation . These methods provide insights into the potential synthetic routes that could be applied to 3-Amino-4-methylbenzenesulfonamide.

Molecular Structure Analysis

A related sulfonamide compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, has been synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography . The compound crystallizes in the monoclinic space group, and its molecular structure has been elucidated in detail. Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which show good agreement with experimental data . These techniques and computational methods could be applied to analyze the molecular structure of 3-Amino-4-methylbenzenesulfonamide.

Chemical Reactions Analysis

The reactivity of benzenesulfonamides can be explored through the study of 2,4-Dinitrobenzenesulfonamides, which can be alkyl

科学研究应用

抗HIV活性

Brzozowski和Sa̧czewski(2007)进行的一项研究专注于合成3-氨基-4-甲基苯磺酰胺衍生物作为潜在的抗HIV药物。他们的研究发现,某些化合物表现出显著的抗HIV-1活性,为这些衍生物的结构-活性关系提供了见解(Brzozowski & Sa̧czewski, 2007)。

抗炎药物

Mahdi(2008, 2017)进行的研究探讨了3-氨基-4-甲基苯磺酰胺的氨基衍生物,特别是它们作为抗炎药物的潜力。他们发现,这些化合物与美洛昔康酸结合时保持显著的抗炎活性(Mahdi, 2008),(Mahdi, 2017)。

糖尿病治疗

Pollen等人(1960)研究了3-氨基-4-甲基苯磺酰胺衍生物甲己胺的治疗糖尿病的效果。他们的研究结果表明,这种化合物可能具有比当时其他已知药物更强的降糖作用(Pollen, Barnes, Tanner, Stimson, & Williams, 1960)。

抗菌和抗炎特性

Abbasi等人(2017)合成了具有1,4-苯并二氧杂环戊二烯环的新磺胺类化合物,显示出有希望的抗菌潜力和对炎症疾病可能的治疗应用(Abbasi, Rehman, Siddiqui, Sheeza, Nazir, Ahmad, Malik, & Shah, 2017)。

DNA结合和抗癌活性

González-Álvarez等人(2013)的研究突出了磺胺类衍生物对DNA结合、DNA切割、遗传毒性和抗癌活性的影响。他们的研究结果显示了N-磺胺类衍生物在与DNA相互作用中的关键作用,以及这些化合物在诱导癌细胞凋亡方面的潜在有效性(González-Álvarez等人,2013)。

心肌肌钙蛋白I相互作用激酶抑制

Asquith等人于2020年进行的一项研究合成了4-苯胺基喹唑啉,包括3-氨基-4-甲基苯磺酰胺衍生物,作为心肌肌钙蛋白I相互作用激酶(TNNi3K)的抑制剂。这项研究为这些化合物的结构-活性关系提供了新的见解(Asquith, Laitinen, Wells, Tizzard, & Zuercher, 2020)。

属性

IUPAC Name |

3-amino-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZDHXMDYWZPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284366 | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylbenzenesulfonamide | |

CAS RN |

6274-28-8 | |

| Record name | 3-Amino-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36968 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6274-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

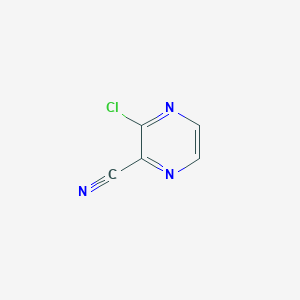

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

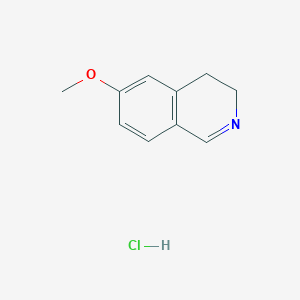

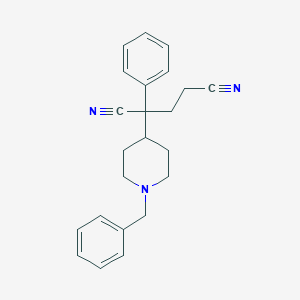

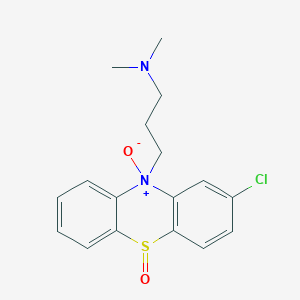

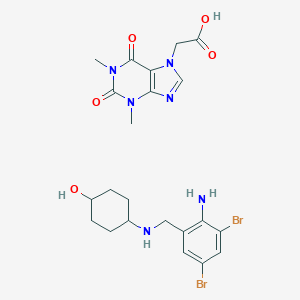

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。